molecular formula C12H15N3 B1653979 2-(4-Piperidinylamino)benzonitrile CAS No. 208398-35-0

2-(4-Piperidinylamino)benzonitrile

Cat. No.: B1653979
CAS No.: 208398-35-0
M. Wt: 201.27
InChI Key: UQRMBSSQGSUVTJ-UHFFFAOYSA-N
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Description

2-(4-Piperidinylamino)benzonitrile is a benzonitrile derivative featuring a piperidine ring linked via an amino group at the 4-position of the aromatic nitrile core.

Properties

CAS No.

208398-35-0

Molecular Formula

C12H15N3

Molecular Weight

201.27

IUPAC Name

2-(piperidin-4-ylamino)benzonitrile

InChI

InChI=1S/C12H15N3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11,14-15H,5-8H2

InChI Key

UQRMBSSQGSUVTJ-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=CC=CC=C2C#N

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-(4-Piperidinylamino)benzonitrile with structurally related benzonitrile derivatives, focusing on molecular features, synthetic routes, and biological activities.

Structural and Functional Group Comparisons
  • Compound 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile): Features a triazole-substituted ethenyl group and a 3-chlorophenyl substituent. Unlike this compound, this compound lacks the piperidine amino group but exhibits potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values of 27.1 ± 1.2 and 14.5 ± 2.1 μg/ml, respectively .
  • Compound 12a (3,5-Dimethyl-4-((2-(piperidin-4-ylamino)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)oxy)benzonitrile): Contains a dihydrothienopyrimidine scaffold linked to the benzonitrile core via an oxy-piperidinylamino group.
  • Compound 328 (4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile): Features a piperidine-carbamoyl bridge and a methoxypyridinyl substituent. Its molecular weight (C₁₉H₂₀N₄O₂) and hydrogen-bonding capacity (via carbonyl and amino groups) contrast with the simpler structure of this compound, suggesting divergent solubility and target interactions .

Key Observations :

  • Triazole vs. Piperidine Substitutions : Compounds with triazole-ethenyl groups (e.g., 1c, 1h) show superior cytotoxicity compared to piperidine-containing analogs, suggesting that electron-deficient heterocycles enhance anticancer activity .

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